molecular formula C16H17N3O2S B10876797 N-(4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}phenyl)acetamide

N-(4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}phenyl)acetamide

Cat. No.: B10876797
M. Wt: 315.4 g/mol
InChI Key: IEFMPTCWLPFBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(4-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4,6-dimethyl-2-pyrimidinamine with appropriate reagents to introduce the sulfanyl group. This intermediate is then reacted with acetic anhydride and 4-acetylphenylamine under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the removal of acetyl groups .

Mechanism of Action

The mechanism of action of N1-(4-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer or antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(4-{2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

N-[4-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]phenyl]acetamide

InChI

InChI=1S/C16H17N3O2S/c1-10-8-11(2)18-16(17-10)22-9-15(21)13-4-6-14(7-5-13)19-12(3)20/h4-8H,9H2,1-3H3,(H,19,20)

InChI Key

IEFMPTCWLPFBLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)C2=CC=C(C=C2)NC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.